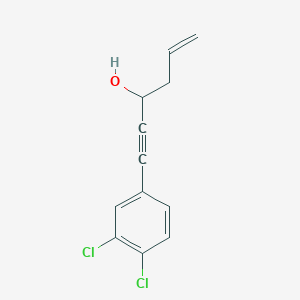

1-(3,4-Dichlorophenyl)hex-5-en-1-yn-3-ol

Description

1-(3,4-Dichlorophenyl)hex-5-en-1-yn-3-ol is an organochlorine compound featuring a hex-5-en-1-yn-3-ol backbone substituted with a 3,4-dichlorophenyl group. Its molecular formula is C₁₂H₁₀Cl₂O, with a molecular weight of 241.11 g/mol. Key functional groups include an alkyne (C≡C), alkene (C=C), alcohol (-OH), and a dichlorinated aromatic ring. Its instability may be inferred from structurally related compounds, such as its methylated analog, which degrades rapidly under standard conditions .

Properties

Molecular Formula |

C12H10Cl2O |

|---|---|

Molecular Weight |

241.11 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)hex-5-en-1-yn-3-ol |

InChI |

InChI=1S/C12H10Cl2O/c1-2-3-10(15)6-4-9-5-7-11(13)12(14)8-9/h2,5,7-8,10,15H,1,3H2 |

InChI Key |

CNJYQWFWRJEALF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C#CC1=CC(=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Key Observations:

Substituent Effects on Stability: The methylated analog 1-(3,4-dichlorophenyl)-5-methylhex-5-en-1-yn-3-ol (C₁₃H₁₂Cl₂O) exhibits rapid degradation, likely due to steric hindrance or electronic effects from the methyl group destabilizing the alkyne-alkene system . In contrast, the non-methylated target compound may face similar instability but lacks direct experimental confirmation. 1-((3,4-Dichlorophenyl)methyl)-5-oxo-l-proline (C₁₂H₁₁Cl₂NO₃) demonstrates higher stability, attributed to its proline-derived cyclic structure and ketone group, which mitigate reactivity .

Functional Group-Driven Applications: The urea-based 1-(3,4-dichlorophenyl)-3-phenylurea (triclocarban) is widely used in cosmetics due to its antimicrobial properties and stability . In contrast, enynol derivatives like the target compound are primarily research tools for studying catalytic cycloisomerization or alkyne-alkene coupling reactions .

Toxicity Profiles: The proline derivative exhibits moderate toxicity (oral LD₅₀ >1200 mg/kg in mice), emitting toxic NOₓ and Cl⁻ upon decomposition . Toxicity data for the target compound and its methylated analog remain unreported.

Thermal and Chemical Behavior

- The proline derivative decomposes into NOₓ and Cl⁻, posing inhalation hazards .

- Alkyne- and alkene-containing compounds (e.g., the target and its methylated analog) are prone to polymerization or oxidation, necessitating inert storage conditions .

Research Implications and Gaps

Stability Studies : Systematic investigations into the target compound’s degradation kinetics and stabilization strategies (e.g., silylation, as seen in 3-tert-butyldimethylsilyloxy-5-methyl-1-(3,4-dichlorophenyl)-hex-5-en-1-yne ) are critical for advancing its utility.

Toxicity Screening: Acute and chronic toxicity assessments are needed, given structural similarities to compounds with known hazards (e.g., triclocarban ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.